molecular formula C12H11BrO4 B6500073 ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-41-4

ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B6500073
CAS RN: 7287-41-4
M. Wt: 299.12 g/mol
InChI Key: BHMIROPXSMFXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, often referred to as E6B5H2MBFC, is a synthetic compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 144°C and a boiling point of 190°C. It has a molecular weight of 337.25 g/mol and a chemical formula of C13H12BrO4. E6B5H2MBFC is a useful tool for studying the biochemical and physiological effects of various compounds, as well as for synthesizing other compounds.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Anti-Tumor Applications

Benzofuran compounds, such as ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown strong biological activities such as anti-tumor . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Antibacterial Applications

Benzofuran compounds also exhibit strong antibacterial activities . This makes them valuable in the development of new antibacterial drugs .

Anti-Oxidative Applications

Benzofuran compounds have been found to possess anti-oxidative properties . This makes them useful in the treatment of diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Applications

In anti-inflammatory treatment, benzofuran compounds like bergapten can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Synthesis of Quinoline Scaffold Derivatives

Bromomethylquinolines, which can be derived from benzofuran compounds, have proven to be valuable tools to participate in a wide array of chemical transformations . They have been used to reveal the synthetic potential of these platforms in accessing important quinoline scaffold derivatives .

Anti-Hepatitis B Virus Activities

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester, a derivative of ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, is used to prepare anti-hepatitis B virus activities .

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-3-16-12(15)11-6(2)17-10-5-8(13)9(14)4-7(10)11/h4-5,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIROPXSMFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157760
Record name 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

CAS RN

7287-41-4
Record name 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.